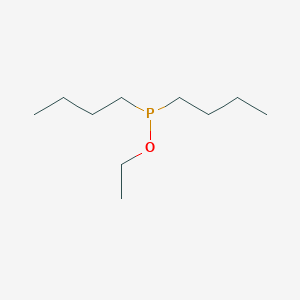

Ethyl dibutylphosphinite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

56660-55-0 |

|---|---|

Molecular Formula |

C10H23OP |

Molecular Weight |

190.26 g/mol |

IUPAC Name |

dibutyl(ethoxy)phosphane |

InChI |

InChI=1S/C10H23OP/c1-4-7-9-12(11-6-3)10-8-5-2/h4-10H2,1-3H3 |

InChI Key |

BACGWSQQIAEILW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(CCCC)OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Dibutylphosphinite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl dibutylphosphinite, a trivalent organophosphorus compound. The methodologies and data presented are intended to support researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of chlorine in dibutylchlorophosphine with an ethoxy group from ethanol. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

(C₄H₉)₂PCl + C₂H₅OH + Base → (C₄H₉)₂POC₂H₅ + Base·HCl

Experimental Protocol:

A detailed experimental protocol for a similar reaction, the synthesis of a diphenylphosphinic acid ester from diphenylchlorophosphine and ethanol, can be adapted for this synthesis[1].

-

Materials:

-

Dibutylchlorophosphine

-

Anhydrous ethanol

-

Anhydrous triethylamine (or another suitable base)

-

Anhydrous diethyl ether (or another inert solvent)

-

-

Procedure:

-

A solution of dibutylchlorophosphine in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of anhydrous ethanol and triethylamine in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring under a nitrogen atmosphere.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The triethylamine hydrochloride salt is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

-

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of organophosphorus compounds. ³¹P, ¹H, and ¹³C NMR are all informative.

Expected NMR Data:

| Nucleus | Chemical Shift (δ) Range (ppm) | Expected Multiplicity & Coupling Constants (J) |

| ³¹P | 130 - 150 | Singlet (proton decoupled) |

| ¹H | 3.5 - 4.0 (O-CH₂) | Quartet, ³J(HP) ≈ 7-10 Hz, ³J(HH) ≈ 7 Hz |

| 1.2 - 1.8 (P-CH₂-CH₂-CH₂-) | Multiplets | |

| 1.0 - 1.2 (O-CH₂-CH₃) | Triplet, ³J(HH) ≈ 7 Hz | |

| 0.8 - 1.0 (P-CH₂-CH₂-CH₂-CH₃) | Triplet, ³J(HH) ≈ 7 Hz | |

| ¹³C | 60 - 65 (O-CH₂) | Doublet, ²J(CP) ≈ 15-25 Hz |

| 25 - 35 (P-CH₂) | Doublet, ¹J(CP) ≈ 15-25 Hz | |

| 20 - 30 (P-CH₂-CH₂) | Doublet, ²J(CP) ≈ 10-20 Hz | |

| 15 - 20 (P-CH₂-CH₂-CH₂) | Doublet, ³J(CP) ≈ 5-10 Hz | |

| 10 - 15 (P-CH₂-CH₂-CH₂-CH₃) | Singlet | |

| 15 - 20 (O-CH₂-CH₃) | Doublet, ³J(CP) ≈ 5-10 Hz |

Note: The chemical shift ranges and coupling constants are estimates based on data for analogous trialkylphosphines and phosphinites.

Characterization Logic:

Caption: Spectroscopic methods for characterizing this compound.

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups.

Expected IR Data:

| Wavenumber (cm⁻¹) | Assignment |

| 2960-2850 | C-H stretching (butyl and ethyl groups) |

| 1465-1450 | C-H bending (CH₂) |

| 1380-1370 | C-H bending (CH₃) |

| 1050-1000 | P-O-C stretching |

2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data:

| m/z | Assignment |

| [M]⁺ | Molecular ion peak |

| [M - C₂H₅]⁺ | Loss of ethyl group |

| [M - OC₂H₅]⁺ | Loss of ethoxy group |

| [M - C₄H₉]⁺ | Loss of a butyl group |

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for more specific details and to adapt the provided protocols to their specific laboratory conditions.

References

"physical and chemical properties of Ethyl diphenylphosphinite"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl diphenylphosphinite (CAS No. 719-80-2) is an organophosphorus compound with the chemical formula C₁₄H₁₅OP. It is a versatile reagent and ligand in organic synthesis, finding applications as a key intermediate in the production of pharmaceutical compounds and photoinitiators.[1] Its unique reactivity, stemming from the trivalent phosphorus atom bonded to an ethoxy group and two phenyl groups, makes it a valuable tool in the construction of complex molecular architectures. This guide provides an in-depth overview of the physical and chemical properties of ethyl diphenylphosphinite, along with detailed experimental protocols and an exploration of its relevance in biological signaling pathways.

Physical and Chemical Properties

Ethyl diphenylphosphinite is a colorless to light yellow liquid under standard conditions.[1][2] It is characterized by its sensitivity to air and moisture, which necessitates careful handling and storage to maintain its purity.[2] Key physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of Ethyl Diphenylphosphinite

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅OP | [2] |

| Molecular Weight | 230.24 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 179-180 °C at 14 mmHg | [2] |

| Density | 1.066 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.59 | |

| Solubility | Soluble in ethanol and ether. | [2] |

Table 2: Chemical and Safety Properties of Ethyl Diphenylphosphinite

| Property | Value | Reference |

| Chemical Name | Ethyl diphenylphosphinite | |

| Synonyms | Diphenylphosphinous acid ethyl ester, Ethoxydiphenylphosphine | |

| CAS Number | 719-80-2 | [1] |

| Purity | ≥97.0% (GC) | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light and moisture. | [2] |

| Flash Point | 113 °C (closed cup) | |

| Hazard Statements | H302 (Harmful if swallowed), H412 (Harmful to aquatic life with long-lasting effects) |

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.6-7.2 (m, 10H, Ar-H), 3.95 (dq, JH-H=7 Hz, JP-H=10 Hz, 2H, OCH₂), 1.30 (t, J=7 Hz, 3H, CH₃).

-

¹³C NMR, ³¹P NMR, and IR Data: While specific data for ethyl diphenylphosphinite is not available, characteristic peaks can be inferred from related structures. For instance, the ³¹P NMR chemical shift is expected to be in the phosphinite region. The IR spectrum would likely show strong absorptions corresponding to P-O-C and aromatic C-H bonds.

Experimental Protocols

Synthesis of Ethyl Diphenylphosphinite

Two common methods for the synthesis of ethyl diphenylphosphinite are outlined below.

Method 1: From Diphenylphosphinous Chloride

This protocol involves the reaction of diphenylphosphinous chloride with ethanol in the presence of a base to neutralize the hydrogen chloride byproduct.

-

Materials: Diphenylphosphinous chloride, absolute ethanol, pyridine (or another suitable base), and anhydrous diethyl ether.

-

Procedure:

-

A solution of diphenylphosphinous chloride (135 mmol) in anhydrous diethyl ether (120 mL) is prepared in a flask under an inert atmosphere (e.g., argon).

-

The solution is cooled to 5 °C in an ice bath.

-

A solution of absolute ethanol (200 mmol) and pyridine (134 mmol) in anhydrous diethyl ether (120 mL) is added dropwise to the cooled solution with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature.

-

The precipitated pyridine hydrochloride is removed by filtration under an inert atmosphere. The solid is washed with anhydrous ether.

-

The solvent is removed from the filtrate by evaporation under reduced pressure to yield an oil.

-

The crude product is purified by Kugelrohr distillation at 95 °C (0.1 mmHg) to give pure ethyl diphenylphosphinite.

-

Method 2: From Phenylphosphonous Dichloride

This method involves the reaction of phenylphosphonous dichloride with ethanol and a base.

-

Materials: Phenylphosphonous dichloride, absolute ethanol, pyridine, and anhydrous diethyl ether.

-

Procedure:

-

A solution of phenylphosphonous dichloride (66 g, 0.37 mol) in anhydrous ether (100 mL) is prepared in a flask.

-

A solution of absolute ethanol (21.6 mL, 0.37 mol) and pyridine (29.6 mL) is added slowly and dropwise to the stirred solution.

-

The reaction mixture is filtered to remove the precipitate, which is then washed with ether.

-

The ether is evaporated from the filtrate to yield an oily residue.

-

The crude product is purified by distillation, first in a Kugelrohr apparatus and then through a short Vigreux column at 95°-98° C (0.05 mmHg).

-

Chemical Reactivity and Handling

Ethyl diphenylphosphinite is sensitive to atmospheric oxygen and moisture.[2] Exposure can lead to oxidation to the corresponding phosphinate and hydrolysis. Therefore, it should be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a cool, dry place.[2]

Oxidation

Phosphinites are readily oxidized to the corresponding phosphinates. This can occur upon exposure to air or by reaction with oxidizing agents. A general protocol for the controlled oxidation is as follows:

-

Materials: Ethyl diphenylphosphinite, a suitable oxidizing agent (e.g., hydrogen peroxide, a peroxy acid), and an appropriate solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve ethyl diphenylphosphinite in the chosen solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of the oxidizing agent.

-

Monitor the reaction by a suitable technique (e.g., TLC or ³¹P NMR) until the starting material is consumed.

-

Work up the reaction mixture to isolate the ethyl diphenylphosphinate product.

-

Hydrolysis

The P-O bond in ethyl diphenylphosphinite is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield diphenylphosphine oxide and ethanol.[3]

-

Materials: Ethyl diphenylphosphinite, aqueous acid (e.g., HCl) or base (e.g., NaOH), and a suitable solvent.

-

Procedure:

-

Dissolve ethyl diphenylphosphinite in a water-miscible solvent.

-

Add the aqueous acid or base and heat the mixture if necessary.

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, neutralize the reaction mixture and extract the diphenylphosphine oxide product.

-

Role in Signaling Pathways

While direct involvement of ethyl diphenylphosphinite in specific signaling pathways is not well-documented, organophosphorus compounds as a class are known to interact with and modulate various cellular signaling cascades. A prominent example is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.

The MAPK/ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the nucleus. Dysregulation of this pathway is implicated in various diseases, including cancer.

References

A Comprehensive Technical Guide to the Spectroscopic Data of Ethyl Diphenylphosphinite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl diphenylphosphinite (CAS No: 719-80-2), a versatile organophosphorus compound utilized as a key intermediate in pharmaceutical synthesis and as a precursor for photoinitiators. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

Ethyl diphenylphosphinite, with the linear formula (C₆H₅)₂POC₂H₅, is a liquid at room temperature with a density of 1.066 g/mL at 25 °C and a refractive index of 1.59.[1] Its molecular weight is 230.24 g/mol .[1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for Ethyl diphenylphosphinite.

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds. For Ethyl diphenylphosphinite, ¹H, ¹³C, and ³¹P NMR are particularly informative.

Table 1: ¹H NMR Spectroscopic Data for Ethyl Diphenylphosphinite

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.6 - 7.2 | Multiplet | - | 10H, Aromatic protons (C₆H₅) |

| 3.95 | Doublet of quartets | J(H,H) = 7, J(P,H) = 10 | 2H, Methylene protons (-OCH₂CH₃) |

| 1.30 | Triplet | J(H,H) = 7 | 3H, Methyl protons (-OCH₂CH₃) |

| Solvent: CDCl₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl Diphenylphosphinite

| Chemical Shift (δ) ppm | Assignment |

| ~140 | C (ipso, P-C) |

| ~130 | C (ortho) |

| ~128 | C (meta) |

| ~129 | C (para) |

| ~61 | -OCH₂ |

| ~16 | -CH₃ |

| Note: These are predicted values and may differ from experimental results. |

Table 3: Predicted ³¹P NMR Spectroscopic Data for Ethyl Diphenylphosphinite

| Chemical Shift (δ) ppm | Assignment |

| ~115 | P |

| Note: This is a predicted value referenced to 85% H₃PO₄ and may differ from experimental results. |

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Ethyl diphenylphosphinite is expected to show characteristic absorption bands for the P-O-C linkage and the phenyl groups.

Table 4: Expected IR Absorption Bands for Ethyl Diphenylphosphinite

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 - 3010 | Medium | C-H stretching (aromatic) |

| 2980 - 2850 | Medium | C-H stretching (aliphatic) |

| 1590, 1480, 1435 | Medium to Strong | C=C stretching (aromatic ring) |

| 1070 - 1020 | Strong | P-O-C stretching (asymmetric) |

| 740 - 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 5: Predicted Mass Spectrometry Data for Ethyl Diphenylphosphinite

| m/z | Relative Intensity | Assignment |

| 230 | High | [M]⁺ (Molecular ion) |

| 202 | Moderate | [M - C₂H₄]⁺ |

| 185 | High | [(C₆H₅)₂P]⁺ |

| 154 | Moderate | [C₁₂H₁₀]⁺ (Biphenyl) |

| 77 | Moderate | [C₆H₅]⁺ |

| Note: These are predicted fragmentation patterns and may differ from experimental results. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Ethyl diphenylphosphinite can be synthesized by the reaction of diphenylphosphinous chloride with ethanol in the presence of a base like pyridine. The product is typically purified by Kugelrohr distillation.

-

Sample Preparation: A sample of Ethyl diphenylphosphinite (10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

¹H NMR: The spectrum is acquired on a 400 MHz spectrometer. Data is collected with a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR: The spectrum is acquired on the same instrument at 100 MHz. A proton-decoupled spectrum is obtained with a 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

³¹P NMR: The spectrum is acquired at 162 MHz with proton decoupling. A 30° pulse width and a relaxation delay of 5 seconds are used. Chemical shifts are referenced to an external standard of 85% H₃PO₄.

A drop of neat Ethyl diphenylphosphinite liquid is placed between two sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean NaCl plates is recorded and subtracted from the sample spectrum.

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, which is maintained at a temperature of 200°C. The electron energy is set to 70 eV. The resulting ions are analyzed by a quadrupole mass analyzer.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of Ethyl diphenylphosphinite.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of Ethyl diphenylphosphinite.

References

Synthesis of Ethyl Diphenylphosphinite from Chlorodiphenylphosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of ethyl diphenylphosphinite from chlorodiphenylphosphine. Ethyl diphenylphosphinite is a crucial organophosphorus intermediate in the production of pharmaceutical ingredients and photoinitiators.[1] This document outlines the prevalent synthetic methodology, including a detailed experimental protocol, and presents key quantitative data in a structured format. Visual diagrams of the reaction pathway and experimental workflow are included to enhance understanding.

Introduction

Ethyl diphenylphosphinite, with the chemical formula (C₆H₅)₂POC₂H₅, is a trivalent phosphorus compound characterized by an ethoxy group and two phenyl groups attached to the phosphorus atom.[1] This structure imparts unique reactivity, making it a valuable reagent in organic synthesis.[1] Its primary applications are as an intermediate in the synthesis of complex molecules for active pharmaceutical ingredients and as a precursor for photoinitiators used in UV-curing technologies.[1] The synthesis typically proceeds via the reaction of chlorodiphenylphosphine with ethanol in the presence of a base to neutralize the hydrogen chloride byproduct.[1]

Reaction and Mechanism

The synthesis of ethyl diphenylphosphinite from chlorodiphenylphosphine is a nucleophilic substitution reaction at the phosphorus center. The oxygen atom of ethanol acts as a nucleophile, attacking the electrophilic phosphorus atom of chlorodiphenylphosphine. This results in the displacement of the chloride ion. A base, typically a tertiary amine like pyridine, is used to scavenge the concurrently formed hydrogen chloride, driving the reaction to completion.

Reaction Pathway Diagram

Caption: Reaction scheme for the synthesis of ethyl diphenylphosphinite.

Experimental Protocol

The following protocol is a detailed method for the preparation of ethyl diphenylphosphinite from chlorodiphenylphosphine.

Materials:

-

Chlorodiphenylphosphine ((C₆H₅)₂PCl)

-

Ethanol (C₂H₅OH), absolute

-

Pyridine (C₅H₅N), anhydrous

-

Diethyl ether ( (C₂H₅)₂O), anhydrous

Procedure: [2]

-

A solution of chlorodiphenylphosphine (135 mmol) in 120 mL of dry diethyl ether is prepared in a flask under an inert atmosphere (e.g., argon).

-

The solution is cooled to 5 °C using an ice bath.

-

A solution of ethanol (200 mmol) and pyridine (134 mmol) in 120 mL of dry diethyl ether is added dropwise to the cooled chlorodiphenylphosphine solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

The resulting white precipitate of pyridinium hydrochloride is removed by filtration under an inert atmosphere.

-

The solid hydrochloride is washed with dry diethyl ether.

-

The solvent is removed from the filtrate by evaporation under reduced pressure to yield a crude oil.

-

The crude product is purified by Kugelrohr distillation at 95 °C under a vacuum of 0.1 mmHg.

Quantitative Data Summary

The following table summarizes the key quantitative data from the synthesis of ethyl diphenylphosphinite.

| Parameter | Value | Reference |

| Reactants | ||

| Chlorodiphenylphosphine | 135 mmol | [2] |

| Ethanol | 200 mmol | [2] |

| Pyridine | 134 mmol | [2] |

| Reaction Conditions | ||

| Solvent | Dry Diethyl Ether | [2] |

| Initial Temperature | 5 °C | [2] |

| Product Information | ||

| Yield | 88% | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 95 °C @ 0.1 mmHg | [2] |

| Purity | >98% | [1] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of ethyl diphenylphosphinite.

Caption: General experimental workflow for the synthesis of ethyl diphenylphosphinite.

Safety Considerations

Chlorodiphenylphosphine is a corrosive and moisture-sensitive compound.[3] It reacts with water and alcohols.[3][4] Therefore, all manipulations should be carried out under an inert and dry atmosphere. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. The reaction should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of ethyl diphenylphosphinite from chlorodiphenylphosphine is a well-established and efficient method. The use of pyridine as a base and diethyl ether as a solvent provides a high yield of the desired product. The detailed protocol and workflow provided in this guide offer a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

"alternative names for Ethyl diphenylphosphinite"

An In-depth Technical Guide to Ethyl diphenylphosphinite: Nomenclature, Properties, and Synthesis

This technical guide provides a comprehensive overview of Ethyl diphenylphosphinite (CAS No. 719-80-2), a versatile organophosphorus compound widely utilized as a ligand in catalysis and as a reagent in organic synthesis. This document is intended for researchers, chemists, and professionals in the fields of chemical research and drug development, offering detailed information on its nomenclature, physicochemical properties, and a representative synthetic protocol.

Nomenclature and Identifiers

The compound is known by several names across chemical literature and databases. A clear understanding of its alternative names is crucial for accurate literature searches and material sourcing.

| Identifier Type | Value |

| Primary Common Name | Ethyl diphenylphosphinite |

| IUPAC Name | ethoxy(diphenyl)phosphane |

| CAS Number | 719-80-2 |

| Synonym(s) | Diphenylphosphinous acid, ethyl ester |

| O-Ethyl diphenylphosphinite | |

| Ethoxydiphenylphosphine | |

| Chemical Formula | C₁₄H₁₅OP |

| InChI Key | XJCTXHVMJATEPM-UHFFFAOYSA-N |

Physicochemical Properties

The following table summarizes key quantitative data for Ethyl diphenylphosphinite, providing essential information for experimental design and safety considerations.

| Property | Value |

| Molecular Weight | 230.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 120-122 °C at 0.1 mmHg |

| Density | 1.065 g/cm³ at 25 °C |

| Refractive Index (n²⁰/D) | 1.599 |

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the various names and identifiers for ethoxy(diphenyl)phosphane, providing a clear visual guide for its identification.

Caption: A diagram showing the relationships between identifiers.

Representative Synthetic Protocol

The synthesis of Ethyl diphenylphosphinite is commonly achieved via the reaction of chlorodiphenylphosphine with ethanol in the presence of a base to neutralize the hydrogen chloride byproduct. The following is a representative experimental protocol.

Materials and Equipment:

-

Chlorodiphenylphosphine (1.0 eq)

-

Anhydrous Ethanol (1.1 eq)

-

Anhydrous Triethylamine (1.2 eq)

-

Anhydrous Diethyl Ether or Toluene (as solvent)

-

Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

-

Schlenk line or other inert atmosphere setup

-

Cannula or syringe for liquid transfers

-

Filtration apparatus (e.g., fritted glass filter)

-

Rotary evaporator

-

Distillation apparatus for vacuum distillation

Procedure:

-

Setup: Assemble the reaction apparatus and ensure it is free of moisture by oven-drying or flame-drying under vacuum. Maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the experiment.

-

Reagent Preparation: In the reaction flask, dissolve chlorodiphenylphosphine in the anhydrous solvent. In a separate flask, prepare a solution of anhydrous ethanol and triethylamine in the same solvent.

-

Reaction: Cool the chlorodiphenylphosphine solution to 0 °C using an ice bath. Add the ethanol/triethylamine solution dropwise via the dropping funnel over a period of 30-60 minutes with vigorous stirring. A white precipitate of triethylamine hydrochloride will form.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Workup: Filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous solvent to recover any residual product.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The crude product can then be purified by vacuum distillation to yield Ethyl diphenylphosphinite as a clear, colorless liquid.

Safety Precautions:

-

Organophosphorus compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Chlorodiphenylphosphine is corrosive and reacts with moisture; handle it exclusively under an inert atmosphere.

-

All operations should be conducted within a well-ventilated fume hood.

In-Depth Technical Guide: Health and Safety Data for Ethyl Diphenylphosphinite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for Ethyl diphenylphosphinite (CAS No. 719-80-2). The information is compiled from safety data sheets, chemical databases, and regulatory guidelines to ensure a thorough understanding of the potential hazards and safe handling procedures associated with this compound.

Core Safety and Hazard Information

Ethyl diphenylphosphinite is a colorless to light yellow liquid primarily used as a pharmaceutical intermediate and a precursor in the synthesis of photoinitiators.[1] While a valuable reagent, it presents several health and safety hazards that require careful management in a laboratory or industrial setting.

GHS Classification and Hazard Statements:

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. For Ethyl diphenylphosphinite, the following classifications and corresponding hazard statements apply.[2][3]

| Classification | Code | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[2][3] |

| Hazardous to the Aquatic Environment, Chronic Hazard (Category 3) | H412 | Harmful to aquatic life with long lasting effects.[2][3] |

Some sources also indicate potential for skin and eye irritation.[4][5]

Pictograms and Signal Word:

Quantitative Data Summary

The following tables summarize the key quantitative data for Ethyl diphenylphosphinite, covering its physical, chemical, and toxicological properties.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₅OP | [1] |

| Molecular Weight | 230.24 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][6] |

| Density | 1.066 g/mL at 25 °C | [1][2] |

| Boiling Point | 179-180 °C at 14 mmHg | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2][3] |

| Refractive Index | n20/D 1.59 | [2] |

| Solubility | Soluble in chloroform. | [6] |

| Sensitivity | Sensitive to air and moisture.[1] |

Table 2: Toxicological Data

| Endpoint | Value | Species | Source(s) |

| Acute Oral Toxicity (LD50) | 1640 mg/kg | Mouse | [7] |

Table 3: Storage and Handling

| Parameter | Recommendation | Source(s) |

| Storage Temperature | 2-8°C | [2] |

| Storage Conditions | Store in a cool, dry, well-ventilated area in well-closed containers, protected from light.[1] | |

| Incompatible Materials | Strong oxidizing agents. |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of Ethyl diphenylphosphinite are not publicly available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for regulatory submissions. The following are summaries of the relevant OECD test guidelines that would be used to determine the acute toxicity data presented above.

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

This method is designed to assess the acute toxic effects of a substance when administered orally.

-

Principle: The test involves administering the substance to animals in a stepwise procedure using a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The goal is to identify a dose that produces clear signs of toxicity without causing mortality, thereby allowing for classification of the substance's acute toxicity.

-

Animal Model: Typically, young adult female rats are used. Animals are fasted before administration of the test substance.

-

Procedure:

-

A sighting study is often performed with a single animal to determine the appropriate starting dose for the main study.

-

The substance is administered as a single oral dose by gavage.

-

Groups of animals are dosed at a specific fixed dose level. The response of these animals determines the dose for the next group (either higher or lower).

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

-

Endpoint: The test allows for the determination of the GHS hazard category for acute oral toxicity.

Skin Irritation/Corrosion (Adapted from OECD Guideline 439: In Vitro Skin Irritation)

This in vitro method uses a reconstructed human epidermis model to assess the potential for skin irritation.

-

Principle: The test chemical is applied topically to a three-dimensional human epidermis model. The endpoint measured is cell viability, typically using the MTT assay, which assesses mitochondrial activity. A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.

-

Test System: A reconstructed human epidermis, which is a multi-layered, differentiated culture of human keratinocytes.

-

Procedure:

-

The test substance is applied to the surface of the tissue model.

-

After a defined exposure period, the substance is removed, and the tissue is incubated.

-

Cell viability is then determined by the enzymatic conversion of MTT to a colored formazan, which is measured spectrophotometrically.

-

-

Endpoint: If the tissue viability is reduced below 50% of the negative control, the substance is classified as a skin irritant (UN GHS Category 2).

Acute Eye Irritation/Corrosion (Adapted from OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause irritation or damage to the eye.

-

Principle: The test substance is applied to one eye of an experimental animal, with the other eye serving as a control. The eyes are then examined for any signs of irritation or corrosion at specific intervals.

-

Animal Model: The albino rabbit is the most commonly used species.

-

Procedure:

-

A single dose of the test substance is instilled into the conjunctival sac of one eye.

-

The eyes are examined at 1, 24, 48, and 72 hours after application. Observations include the degree of corneal opacity, iris inflammation, and conjunctival redness and swelling.

-

The observation period may be extended up to 21 days to assess the reversibility of any effects.

-

-

Endpoint: The severity and reversibility of the observed eye lesions are used to classify the substance according to its eye irritation potential.

Visualizations

Safe Handling Workflow for Air and Moisture-Sensitive Chemicals

Given that Ethyl diphenylphosphinite is sensitive to air and moisture, a strict handling protocol is necessary to maintain its integrity and ensure user safety. The following diagram outlines a typical workflow for handling such sensitive reagents.

Caption: Safe handling workflow for air and moisture-sensitive reagents.

Conclusion

Ethyl diphenylphosphinite is a chemical intermediate with moderate acute oral toxicity and is harmful to aquatic life. Its sensitivity to air and moisture necessitates careful handling under inert atmosphere conditions to ensure both the stability of the compound and the safety of the user. Adherence to the safety precautions outlined in this guide, including the use of appropriate personal protective equipment and proper storage, is essential for minimizing risks in a research or industrial environment. For all applications, consulting the most current Safety Data Sheet (SDS) is highly recommended.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 6. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 7. oecd.org [oecd.org]

A Technical Guide to the Basic Reactivity of Phosphinite Ligands in Organic Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphinite ligands, organophosphorus compounds with the general formula P(OR)R'₂, have emerged as a versatile and highly tunable class of ligands in homogeneous catalysis. Their unique electronic and steric properties, intermediate between those of phosphines and phosphites, allow for fine control over the reactivity and selectivity of metal catalysts. This technical guide provides an in-depth exploration of the fundamental reactivity of phosphinite ligands, including their synthesis, coordination chemistry, and common reaction pathways such as oxidation and P-O bond cleavage. Furthermore, it details their application in key organic transformations, including Suzuki-Miyaura cross-coupling, Heck reactions, asymmetric hydrogenation, and hydroformylation, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for researchers in organic synthesis and drug development.

Introduction: The Role of Phosphinite Ligands in Homogeneous Catalysis

Trivalent phosphorus compounds are cornerstones of ligand design in transition metal catalysis. Within this family, phosphinites (P(OR)R'₂) occupy a crucial space. The presence of a P-O bond distinguishes them from phosphines (PR'₃) and imparts unique characteristics. They are generally considered to be stronger π-acceptors than analogous phosphine ligands due to the influence of the electronegative oxygen atom. This electronic property, combined with the steric bulk of the R and R' substituents, which can be readily modified, allows for the precise tuning of the catalyst's behavior. These tunable properties are critical for optimizing reaction rates, controlling regioselectivity, and achieving high enantioselectivity in asymmetric catalysis.

Synthesis of Phosphinite Ligands

The most common and straightforward method for synthesizing phosphinite ligands is through the alcoholysis of organophosphinous chlorides (chlorophosphines). This reaction typically involves treating a chlorophosphine with an alcohol or phenol in the presence of a base to neutralize the HCl byproduct. The modularity of this synthesis allows for the introduction of a wide variety of alkyl and aryl groups on both the phosphorus and oxygen atoms, enabling the creation of extensive ligand libraries.

General Experimental Protocol for Phosphinite Ligand Synthesis

Synthesis of a Generic Diphenylphosphinite Ligand (e.g., Methyl Diphenylphosphinite)

-

Materials: Chlorodiphenylphosphine (1.0 eq), desired alcohol (e.g., methanol, 1.1 eq), triethylamine (or another suitable base, 1.2 eq), and anhydrous diethyl ether (as solvent). All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

-

Procedure:

-

A solution of chlorodiphenylphosphine in anhydrous diethyl ether is prepared in a Schlenk flask and cooled to 0 °C in an ice bath.

-

A solution of methanol and triethylamine in anhydrous diethyl ether is added dropwise to the stirred chlorodiphenylphosphine solution over 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The resulting white precipitate (triethylammonium chloride) is removed by filtration under inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude phosphinite ligand.

-

The product can be further purified by vacuum distillation or chromatography if necessary.

-

Workflow for Phosphinite Ligand Synthesis

Caption: General workflow for the synthesis of phosphinite ligands.

Core Reactivity of Phosphinite Ligands

Beyond their role as spectator ligands that modulate catalyst activity, phosphinites can undergo several chemical transformations that are crucial to understanding their behavior in a catalytic cycle. These include coordination to the metal center, oxidation, and cleavage of the P-O bond.

Coordination Chemistry

Phosphinite ligands coordinate to transition metals through the lone pair of electrons on the phosphorus atom. The resulting metal-phosphinite complexes are often key intermediates or the active catalysts in various transformations. The strength and nature of this coordination are influenced by both the electronic and steric properties of the ligand. The 31P NMR chemical shift provides a valuable tool for studying this coordination, as a significant downfield shift is typically observed upon coordination to a metal center.[1]

Oxidation to Phosphinates

The phosphorus(III) center in phosphinites is susceptible to oxidation to a phosphorus(V) species, forming a phosphinate (O=P(OR)R'₂). This can be a significant deactivation pathway in catalytic reactions exposed to air or other oxidants. The oxidation can be intentional for synthetic purposes or an undesirable side reaction during catalysis.

Caption: Oxidation of a phosphinite to a phosphinate.

P-O Bond Cleavage and Hydrolysis

The P-O bond in phosphinites is susceptible to cleavage, particularly under acidic or basic conditions, or in the presence of nucleophiles. Hydrolysis, reacting with water, is a common example of this reactivity, leading to the formation of a secondary phosphine oxide (R'₂P(O)H) and the corresponding alcohol (ROH). In the context of catalysis, this can be a significant catalyst decomposition pathway.[2] However, in some cases, this reactivity can be harnessed, as seen in the oxidative addition of a P-O bond to a metal center.[3]

Caption: P-O bond cleavage of a phosphinite via hydrolysis.

Applications in Organic Synthesis

Phosphinite ligands have been successfully employed in a wide range of catalytic reactions, demonstrating their utility in the construction of complex organic molecules.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Phosphinite ligands have been shown to be effective in promoting this reaction, particularly with challenging substrates.

Quantitative Data:

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%)[4] |

| 1 | 4-Bromoanisole | Phenylboronic acid | 0.05 | Phosphinite 2 | K₂CO₃ | H₂O/EtOH | 50 | 5 | >99 |

| 2 | 4-Bromotoluene | Phenylboronic acid | 0.05 | Phosphinite 2 | K₂CO₃ | H₂O/EtOH | 50 | 5 | >99 |

| 3 | 4-Bromobenzonitrile | Phenylboronic acid | 0.05 | Phosphinite 2 | K₂CO₃ | H₂O/EtOH | 50 | 5 | >99 |

| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 0.05 | Phosphinite 2 | K₂CO₃ | H₂O/EtOH | 50 | 5 | >99 |

Catalyst: Pd(II) complex with a phosphinite-theophylline ligand. Reaction performed under microwave irradiation (50 W).

Experimental Protocol for Suzuki-Miyaura Coupling:

-

Materials: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(II)-phosphinite catalyst (0.05 mol%), and a 1:1 mixture of H₂O/EtOH (4 mL).

-

Procedure:

-

A microwave vial is charged with the aryl halide, arylboronic acid, K₂CO₃, and the Pd(II)-phosphinite catalyst.

-

The H₂O/EtOH solvent mixture is added, and the vial is sealed.

-

The reaction mixture is subjected to microwave irradiation at 50 °C (50 W) for 5 minutes.

-

After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Catalytic Cycle for Suzuki-Miyaura Coupling:

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. Phosphinite ligands can be used to control the reactivity and selectivity of the palladium catalyst in this process.

Experimental Protocol for a Generic Heck Reaction:

-

Materials: Aryl iodide (1.0 eq), alkene (e.g., styrene, 1.2 eq), Pd(OAc)₂ (2 mol%), phosphinite ligand (4 mol%), triethylamine (1.5 eq), and anhydrous DMF as solvent.

-

Procedure:

-

A reaction flask is charged with Pd(OAc)₂, the phosphinite ligand, and DMF under an inert atmosphere. The mixture is stirred for 10 minutes.

-

The aryl iodide, alkene, and triethylamine are added sequentially.

-

The reaction mixture is heated to 100 °C and stirred for 12-24 hours, monitoring by TLC or GC.

-

After completion, the mixture is cooled to room temperature, diluted with water, and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

-

The product is purified by column chromatography.

-

Catalytic Cycle for the Heck Reaction:

Caption: A generalized catalytic cycle for the Mizoroki-Heck reaction.[5]

Asymmetric Hydrogenation

Chiral phosphinite ligands are highly effective in rhodium- and iridium-catalyzed asymmetric hydrogenations, particularly for the synthesis of chiral amino acids and their derivatives from prochiral enamides.

Quantitative Data for Asymmetric Hydrogenation of Enamides:

| Entry | Substrate | Ligand Precursor | Solvent | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%)[6] |

| 1 | Methyl (Z)-2-acetamido-3-phenylacrylate | α-D-arabinopyranoside | CH₂Cl₂ | 1 | 25 | 1 | >99 | 97 (R) |

| 2 | Methyl (Z)-2-acetamido-3-(4-hydroxyphenyl)acrylate | α-D-arabinopyranoside | CH₂Cl₂ | 1 | 25 | 1 | >99 | 97 (R) |

| 3 | Methyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate | β-L-galactopyranoside | CH₂Cl₂ | 1 | 25 | 1 | >99 | 98 (S) |

Catalyst: In situ generated from [Rh(COD)₂]BF₄ and a chiral phosphinite ligand derived from a sugar backbone.

Experimental Protocol for Asymmetric Hydrogenation:

-

Materials: [Rh(COD)₂]BF₄ (1 mol%), chiral phosphinite ligand (2.2 mol%), enamide substrate (1.0 mmol), and degassed solvent (e.g., CH₂Cl₂ or MeOH, 5 mL).

-

Procedure:

-

In a glovebox, the rhodium precursor and the chiral phosphinite ligand are dissolved in the solvent in a Schlenk tube. The solution is stirred for 20 minutes to allow for complex formation.

-

The enamide substrate is added to the catalyst solution.

-

The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen line.

-

The tube is purged with hydrogen gas (3 cycles of vacuum/H₂).

-

The reaction is stirred under a hydrogen atmosphere (1 bar) at 25 °C for the specified time.

-

Upon completion, the hydrogen pressure is released, and the solvent is removed under reduced pressure.

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

-

Catalytic Cycle for Asymmetric Hydrogenation of Enamides:

Caption: A simplified dihydride pathway for asymmetric hydrogenation of enamides.

Conclusion

Phosphinite ligands represent a powerful tool in the arsenal of the synthetic organic chemist. Their facile synthesis and the ability to systematically tune their steric and electronic properties make them highly adaptable for a range of catalytic applications. Understanding their fundamental reactivity, including their coordination behavior and potential degradation pathways like oxidation and hydrolysis, is paramount for the rational design of robust and efficient catalytic systems. As demonstrated in key transformations such as Suzuki-Miyaura coupling, Heck reactions, and asymmetric hydrogenation, phosphinite-based catalysts can achieve high yields and selectivities, making them valuable assets in academic research and the development of novel pharmaceuticals and fine chemicals.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxidative Addition of a Phosphinite P-O Bond at Nickel – Department of Chemistry [chem.unc.edu]

- 4. epaginapersonal.unam.mx [epaginapersonal.unam.mx]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Asymmetric enamide hydrogenation using phosphinite thioglycosides: synthesis of D- and L-aminoesters using D-sugars as catalyst precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Organophosphorus Compounds: The Case of Ethyl Dibutylphosphinite

For Researchers, Scientists, and Drug Development Professionals

Introduction to Organophosphorus Compounds

Organophosphorus compounds are a broad class of organic molecules containing a phosphorus atom. Their diverse structures and reactivity have led to their widespread use in various fields, from agriculture and industry to medicine. This guide provides a detailed exploration of organophosphorus compounds, with a specific focus on Ethyl Dibutylphosphinite, a representative member of the phosphinite subclass.

Phosphinites are organophosphorus compounds characterized by the general formula P(OR)R₂. They serve as versatile intermediates in organic synthesis and as ligands in homogeneous catalysis.[1] Their unique electronic and steric properties can be fine-tuned by varying the alkyl or aryl groups attached to the phosphorus atom, making them valuable tools for chemists.

This compound: A Profile

This compound, with the chemical formula C₁₀H₂₃OP, is a member of the phosphinite family. While specific data for this particular compound is not extensively documented in publicly available literature, its properties and reactivity can be understood through the lens of closely related and well-studied phosphinites.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₅OP |

| Molecular Weight | 230.24 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Not available |

| Density | 1.066 g/mL at 25 °C |

| Refractive Index | 1.59 |

Data for Ethyl Diphenylphosphinite, a structural analog.

Spectral Data

Detailed spectral data for this compound is not available. For illustrative purposes, the expected spectral characteristics are described below based on general principles of NMR, IR, and Mass Spectrometry for similar organophosphorus compounds.

-

¹H NMR: The spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the butyl groups (a series of multiplets). The coupling of protons on the carbons adjacent to the phosphorus atom (P-O-CH₂- and P-CH₂-) would provide valuable structural information.

-

¹³C NMR: The spectrum would display distinct signals for each carbon atom in the ethyl and butyl groups. The carbon atoms directly bonded to phosphorus or oxygen would exhibit chemical shifts influenced by these heteroatoms.

-

³¹P NMR: This is a crucial technique for characterizing organophosphorus compounds. This compound would show a single resonance in the ³¹P NMR spectrum, with a chemical shift characteristic of phosphinites.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for C-H, C-O, and P-O bonds. The absence of a P=O stretching band would confirm the phosphinite structure.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound, along with fragmentation patterns characteristic of the loss of ethyl and butyl groups.

Synthesis and Reactivity

Synthesis of this compound

The synthesis of phosphinites like this compound is typically achieved through the alcoholysis of the corresponding organophosphinous chloride. In this case, dibutylphosphinous chloride would be reacted with ethanol in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: General Synthesis of Alkyl Dialkylphosphinites

Materials:

-

Dialkylphosphinous chloride (e.g., Dibutylphosphinous chloride)

-

Anhydrous ethanol

-

Anhydrous triethylamine or other suitable base

-

Anhydrous diethyl ether or other inert solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A solution of dialkylphosphinous chloride in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of anhydrous ethanol and triethylamine in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The triethylamine hydrochloride salt that precipitates is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude ethyl dialkylphosphinite.

-

The product can be further purified by distillation under reduced pressure.

The Arbuzov Reaction

A key reaction of phosphinites is the Michaelis-Arbuzov reaction, which involves the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphorus species.[1][2][3] In the case of this compound, reaction with an alkyl halide (e.g., ethyl iodide) would yield a phosphine oxide.[1]

Experimental Protocol: Arbuzov Reaction of a Phosphinite

Materials:

-

Ethyl dialkylphosphinite (e.g., this compound)

-

Alkyl halide (e.g., Ethyl iodide)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Ethyl dialkylphosphinite is placed in a round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet.

-

An excess of the alkyl halide is added to the flask.

-

The reaction mixture is heated to reflux under an inert atmosphere for several hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

After the reaction is complete, the excess alkyl halide is removed by distillation.

-

The resulting phosphine oxide can be purified by distillation under reduced pressure or by chromatography.

Applications in Research and Drug Development

Homogeneous Catalysis

Phosphinites are widely used as ligands in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. The phosphinite ligand coordinates to the metal center (e.g., palladium) and influences its catalytic activity and selectivity. The steric and electronic properties of the phosphinite can be tuned to optimize the catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination.

Drug Development and Delivery

The principles of ligand-metal interactions are also being explored in the field of drug delivery. While not specific to this compound, phosphinite-type ligands could potentially be incorporated into drug delivery systems. For instance, a phosphinite could act as a ligand to encapsulate a therapeutic agent within a nanoparticle or liposome. This nanoparticle could then be functionalized with a targeting moiety (e.g., an antibody or a peptide) that specifically recognizes and binds to receptors overexpressed on cancer cells. This targeted approach aims to increase the concentration of the drug at the tumor site while minimizing off-target toxicity.

Toxicity of Organophosphorus Compounds

Many organophosphorus compounds are known for their toxicity, which primarily stems from their ability to inhibit the enzyme acetylcholinesterase (AChE).[4][5] AChE is crucial for the proper functioning of the nervous system, as it breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerve cells and a range of toxic effects.[5]

Conclusion

This compound, as a representative phosphinite, showcases the versatility of organophosphorus chemistry. While specific data on this compound is limited, its predicted properties and reactivity align with the broader class of phosphinites, highlighting their importance as synthetic intermediates and ligands in catalysis. The general toxicity profile of organophosphorus compounds underscores the need for careful handling and further research into the specific biological effects of individual compounds. The exploration of phosphinites and other organophosphorus compounds continues to be a vibrant area of research with potential applications in catalysis, materials science, and medicine.

References

Methodological & Application

Application Notes and Protocols for the Use of Ethyl Diphenylphosphinite as a Ligand in Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phosphinite ligands, with a focus on ethyl diphenylphosphinite, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The choice of ligand is critical for the success of this reaction, influencing catalytic activity, stability, and substrate scope.

Introduction to Phosphinite Ligands in Suzuki Coupling

Phosphinite ligands, characterized by a P(OR)R₂ structure, represent a class of electron-rich and sterically tunable ligands for palladium-catalyzed cross-coupling reactions. While less common than their phosphine counterparts, phosphinites can offer unique reactivity profiles. Ethyl diphenylphosphinite, with its combination of electron-donating phenyl groups and an ethoxy moiety, can effectively stabilize the palladium catalyst throughout the catalytic cycle. The electron-rich nature of the ligand facilitates the oxidative addition step, while its steric bulk can promote the reductive elimination step, leading to efficient product formation.[1][2]

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2][3] The ligand plays a crucial role in each of these steps.

Key Advantages of Phosphinite Ligands:

-

Electron-Richness: Facilitates the rate-determining oxidative addition step, particularly with less reactive aryl chlorides.[1][2]

-

Steric Tunability: The substituents on the phosphorus atom can be modified to control the steric environment around the metal center, influencing the efficiency of the reductive elimination step.

-

Accessibility: Phosphinite ligands can often be synthesized readily from commercially available starting materials.[4]

Experimental Protocols

The following is a general protocol for a Suzuki-Miyaura coupling reaction using a palladium/phosphinite ligand system. This protocol is based on established procedures for similar phosphinite and phosphine ligands and should be optimized for specific substrates.[4][5][6]

Materials:

-

Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Ethyl diphenylphosphinite ligand

-

Aryl halide

-

Arylboronic acid

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation (in situ):

-

To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ethyl diphenylphosphinite ligand (2-4 mol%, typically a 1:2 Pd:ligand ratio).

-

Add the anhydrous solvent (e.g., Toluene, 0.1-0.2 M concentration with respect to the limiting reagent).

-

Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.

-

-

Reaction Setup:

-

To the flask containing the catalyst, add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Ensure the flask is securely sealed.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrates.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

-

Data Presentation

The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura coupling reactions using phosphinite and related electron-rich phosphine ligands with various aryl halides.

| Entry | Aryl Halide | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | 2-(Diphenylphosphinoxy)-naphthyl (2) | K₃PO₄ | Toluene | 60 | 2 | 98 | [4] |

| 2 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (1) | 2-(Diphenylphosphinoxy)-naphthyl (2) | K₃PO₄ | Toluene | 60 | 4 | 95 | [4] |

| 3 | 1-Bromo-4-fluorobenzene | 4-Methoxyphenyl-boronic acid | Pd(OAc)₂ (0.05) | Theophylline-phosphinite (0.05) | Na₂CO₃ | DMF/H₂O | 50 | 0.08 | >99 | [5] |

| 4 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (0.05) | Theophylline-phosphinite (0.05) | Na₂CO₃ | DMF/H₂O | 50 | 0.08 | >99 | [5] |

| 5 | 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 100 | 18 | 85 | [7] |

| 6 | 4-Chloroacetophenone | 4-Tolylboronic acid | Pd(OAc)₂ (1) | DavePhos (2) | K₃PO₄ | Toluene | 100 | 12 | 98 | [7] |

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. epaginapersonal.unam.mx [epaginapersonal.unam.mx]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl diphenylphosphinite protocol for Buchwald-Hartwig amination"

Application Notes and Protocols for Buchwald-Hartwig Amination

Topic: Ethyl Diphenylphosphinite Protocol for Buchwald-Hartwig Amination

Audience: Researchers, scientists, and drug development professionals.

Introduction to Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds.[1] This reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1] It allows for the synthesis of aryl and heteroaryl amines from aryl/heteroaryl halides or pseudohalides and a primary or secondary amine.[2] The reaction's success is highly dependent on the choice of the phosphine ligand, which stabilizes the palladium catalyst and modulates its reactivity.[3] While bulky, electron-rich biaryl phosphine ligands are commonly employed, the exploration of other phosphine ligands, such as phosphinites, remains an area of active research.[1][3]

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.[4]

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.

-

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[4]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Generalized Experimental Protocol

This protocol provides a starting point for the Buchwald-Hartwig amination. For a new ligand like ethyl diphenylphosphinite, optimization of the palladium source, ligand-to-metal ratio, base, solvent, temperature, and reaction time is crucial.

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

Amine (e.g., morpholine)

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (in this case, ethyl diphenylphosphinite would be screened)

-

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane, THF)

-

Inert gas (Nitrogen or Argon)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the palladium source (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.1-2 equivalents relative to palladium).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Addition of Reagents: Under the inert atmosphere, add the base (e.g., 1.2-2.0 equivalents), the aryl halide (1.0 equivalent), and the anhydrous solvent.

-

Addition of Amine: Add the amine (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at the desired temperature (room temperature to 120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Key Reaction Parameters for Optimization

When developing a protocol for a new ligand, a systematic variation of reaction parameters is necessary. The following table summarizes common starting points and ranges for optimization.[5][6][7]

| Parameter | Common Examples/Ranges | Considerations |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | The choice of precursor can affect the activation of the catalyst. |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) | The steric and electronic properties of the ligand are critical for catalytic activity. The optimal ligand often depends on the specific substrates.[3] |

| Base | NaOtBu, KOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required. The choice of base can be substrate-dependent.[4] |

| Solvent | Toluene, Dioxane, THF, DME | Anhydrous, non-protic solvents are generally used. |

| Temperature | Room Temperature to 120 °C | Higher temperatures are often required for less reactive aryl chlorides.[6] |

| Catalyst Loading | 0.5 - 5 mol% | Lower catalyst loadings are desirable for process efficiency. |

| Substrate Ratio | Amine:Aryl Halide (1.1:1 to 1.5:1) | A slight excess of the amine is common. |

Conclusion and Recommendations for Protocol Development

While a specific protocol for the use of ethyl diphenylphosphinite in Buchwald-Hartwig amination is not established in the literature, the general principles and protocols outlined above provide a robust framework for its investigation. Researchers and drug development professionals should approach the use of this novel ligand through a systematic screening of reaction conditions.

Key recommendations for developing a protocol with ethyl diphenylphosphinite include:

-

Initial Screening: Begin with a well-known and reliable combination of aryl halide and amine to benchmark the performance of the new ligand against established phosphine ligands.

-

Parameter Optimization: Systematically vary the palladium source, base, solvent, and temperature to identify the optimal conditions for the ethyl diphenylphosphinite-palladium catalytic system. Design of Experiments (DoE) can be a powerful tool for efficient optimization.[5]

-

Substrate Scope Evaluation: Once optimal conditions are identified, explore the scope of the reaction with a variety of aryl halides and amines to understand the generality and limitations of the protocol.

By following these guidelines, a detailed and optimized protocol for the Buchwald-Hartwig amination using ethyl diphenylphosphinite can be successfully developed and applied in synthetic campaigns.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. bristol.ac.uk [bristol.ac.uk]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Ethyl Diphenylphosphinite in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the utilization of Ethyl diphenylphosphinite (EDPP) in various catalytic applications. It includes comprehensive application notes, step-by-step experimental protocols, and quantitative data to support researchers in their experimental design and execution.

Application in Ring-Opening Polymerization (ROP) of Lactones

Ethyl diphenylphosphinite serves as a highly effective initiator in the organocatalytic ring-opening polymerization (ROP) of lactones, such as ε-caprolactone (ε-CL) and δ-valerolactone (δ-VL). In conjunction with a co-catalyst like diphenyl phosphate (DPP), EDPP facilitates a controlled/living polymerization process. This system operates through an activated monomer mechanism, allowing for the synthesis of polyesters with predictable molar masses and narrow dispersities.[1]

Quantitative Data for ROP of ε-Caprolactone

The following table summarizes the key quantitative data for the ROP of ε-caprolactone initiated by Ethyl diphenylphosphinite.

| Parameter | Value | Conditions |

| Initiator | Ethyl diphenylphosphinite (EDPP) | - |

| Co-catalyst | Diphenyl phosphate (DPP) | [DPP]:[EDPP] ratio of 2:1 |

| Monomer | ε-Caprolactone (ε-CL) | - |

| Molar Mass Range (PCL) | 4,300–41,900 g mol⁻¹ | Varies with monomer/initiator ratio |

| Molar Mass Range (PVL) | 2,860–18,900 g mol⁻¹ | Varies with monomer/initiator ratio |

| Dispersity (Mw/Mn) | 1.15–1.31 | - |

| Control Mechanism | Living Polymerization | Activated Monomer Mechanism |

Experimental Protocol: ROP of ε-Caprolactone

This protocol details the procedure for the ring-opening polymerization of ε-caprolactone using Ethyl diphenylphosphinite as an initiator and diphenyl phosphate as a catalyst.

Materials:

-

ε-Caprolactone (ε-CL), freshly distilled

-

Ethyl diphenylphosphinite (EDPP), stored under inert atmosphere

-

Diphenyl phosphate (DPP)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol

-

Nitrogen or Argon gas supply

-

Schlenk line or glovebox

Procedure:

-

Preparation of Reagent Solutions:

-

In a glovebox or under an inert atmosphere, prepare stock solutions of EDPP (e.g., 0.5 mol L⁻¹ in CH₂Cl₂) and DPP (e.g., 0.5 mol L⁻¹ in CH₂Cl₂).

-

-

Reaction Setup:

-

In a dry Schlenk tube equipped with a magnetic stir bar, add the desired amount of ε-CL (e.g., 2.0 mL, corresponding to a target concentration of 2.0 mol L⁻¹ in the final reaction mixture).

-

Add the appropriate volume of the EDPP stock solution to achieve the desired monomer-to-initiator ratio.

-

Add the appropriate volume of the DPP stock solution to achieve the desired catalyst-to-initiator ratio (typically 2:1).

-

Add anhydrous CH₂Cl₂ to reach the final desired monomer concentration.

-

-

Polymerization:

-

Seal the Schlenk tube and place it in a preheated oil bath at the desired reaction temperature (e.g., 30 °C).

-

Stir the reaction mixture for the specified time.

-

-

Monitoring Conversion:

-

Periodically, take aliquots of the reaction mixture under an inert atmosphere.

-

Determine the monomer conversion by ¹H NMR spectroscopy by comparing the integration of the monomer and polymer signals.

-

-

Termination and Purification:

-

To terminate the polymerization, add a small amount of a quenching agent like triethylamine.

-

Precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold methanol.

-

Filter the white solid polymer and wash it with fresh methanol.

-

Dry the purified poly(ε-caprolactone) (PCL) under vacuum to a constant weight.

-

Workflow for Ring-Opening Polymerization

Application in Palladium-Catalyzed Cross-Coupling Reactions

Ethyl diphenylphosphinite is a valuable phosphinite ligand for various palladium-catalyzed cross-coupling reactions. Its electronic and steric properties can influence the efficiency and selectivity of these transformations. While specific, detailed protocols for Ethyl diphenylphosphinite are not extensively documented in publicly available literature, the following sections provide representative protocols based on related phosphine and phosphinite ligands, along with the general catalytic cycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. Phosphine and phosphinite ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

Materials:

-

Aryl halide (e.g., aryl bromide)

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or a similar palladium precursor

-

Ethyl diphenylphosphinite (EDPP)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, or a mixture with water)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

In a Schlenk tube, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), Pd(OAc)₂ (e.g., 1-2 mol%), and Ethyl diphenylphosphinite (e.g., 2-4 mol%).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the degassed solvent (e.g., 5 mL of toluene).

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

-

Workup:

-

After completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

References

Ethyl Diphenylphosphinite: A Versatile Ligand for Palladium-Catalyzed Heck Reactions

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] The efficiency and selectivity of this transformation are critically dependent on the nature of the ligand coordinated to the palladium center. Phosphine ligands, in particular, have been instrumental in the development of highly active and stable Heck catalysts.[1] Ethyl diphenylphosphinite, a commercially available P(III) ligand, has been identified as a suitable ligand for a variety of cross-coupling reactions, including the Heck reaction. Its electronic and steric properties can influence the reactivity and stability of the palladium catalyst, making it a valuable tool for synthetic chemists.